2-(Chloromethyl)thieno[3,2-d]pyrimidine
Description
Significance of the Thieno[3,2-d]pyrimidine (B1254671) Core in Chemical and Biological Research
The thieno[3,2-d]pyrimidine nucleus is a privileged scaffold in drug discovery, largely due to its structural analogy to naturally occurring purines. researchgate.net This resemblance allows molecules incorporating this core to interact with biological targets that recognize purine (B94841) structures, leading to a diverse range of pharmacological activities.
Thienopyrimidines are considered bioisosteres of purines, such as adenine (B156593) and guanine, which are fundamental components of nucleic acids. researchgate.net This structural and electronic similarity allows thieno[3,2-d]pyrimidine derivatives to mimic purines and interact with their corresponding biological receptors and enzymes, forming the basis for their broad spectrum of biological activities. researchgate.netresearchgate.net
The thieno[3,2-d]pyrimidine core serves as a versatile template for the development of bioactive molecules. researchgate.net Its fused ring system can be readily functionalized at various positions, allowing for the fine-tuning of steric, electronic, and physicochemical properties to optimize interactions with specific biological targets. This has led to the discovery of thieno[3,2-d]pyrimidine derivatives with a wide range of therapeutic potential, including anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory activities. researchgate.netnih.govnih.gov
Structural Characteristics of 2-(Chloromethyl)thieno[3,2-d]pyrimidine as a Key Intermediate
This compound is a crucial intermediate in the synthesis of more complex thienopyrimidine derivatives. Its importance stems from the reactive chloromethyl group attached to the C2 position of the thienopyrimidine core.
The key structural feature of this compound is the presence of a chloromethyl (-CH₂Cl) group. The chlorine atom is a good leaving group, making the adjacent methylene (B1212753) carbon susceptible to nucleophilic attack. This high reactivity allows for the facile introduction of a wide variety of functional groups at the 2-position of the thieno[3,2-d]pyrimidine scaffold through nucleophilic substitution reactions. asianpubs.org For instance, the chloro group can be readily displaced by amines, thiols, and other nucleophiles to generate a library of derivatives. asianpubs.org
Overview of Academic Research Trajectories for this compound and its Derivatives
Research involving this compound and its subsequent derivatives has largely focused on leveraging the reactive chloromethyl group to synthesize novel compounds with potential therapeutic applications. The general strategy involves using this compound as a starting material for the introduction of diverse side chains, thereby exploring the structure-activity relationships of the resulting molecules.
Studies have shown that derivatives synthesized from 2-chloromethyl-thienopyrimidinones can exhibit a range of biological activities. For example, displacement of the chloride with various amines has led to the development of compounds with antihistaminic properties. asianpubs.org Furthermore, the broader class of thieno[3,2-d]pyrimidine derivatives has been extensively investigated for their potential as anticancer agents, often by targeting specific kinases involved in cell proliferation and survival. nih.govnih.govnih.gov Research has also explored their utility as antimicrobial agents. researchgate.net The versatility of the this compound intermediate continues to make it a valuable tool in the quest for new and effective therapeutic agents.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(chloromethyl)thieno[3,2-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2S/c8-3-7-9-4-6-5(10-7)1-2-11-6/h1-2,4H,3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHOMLQYOXKEAOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=CN=C(N=C21)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Derivatization Chemistry of 2 Chloromethyl Thieno 3,2 D Pyrimidine
Nucleophilic Substitution Reactions of the Chloromethyl Group
The 2-(chloromethyl) group on the thieno[3,2-d]pyrimidine (B1254671) core serves as a highly reactive site for nucleophilic substitution. This functionality is analogous to a benzylic halide, making the carbon atom of the chloromethyl group electrophilic and susceptible to attack by a wide range of nucleophiles. This reactivity is a cornerstone for the derivatization of the scaffold, allowing for the introduction of diverse functional groups and the systematic exploration of structure-activity relationships.
Reaction with Diverse Nucleophiles (e.g., Amines, Thiols, Alcohols, Piperazine)
The chlorine atom of the 2-(chloromethyl) group is readily displaced by various N-, S-, and O-centered nucleophiles through SN2-type reactions. While specific literature on 2-(chloromethyl)thieno[3,2-d]pyrimidine is limited, the reactivity can be inferred from analogous structures. For instance, related compounds such as 3-chloromethyl-thieno[2,3-d]pyrimidinones are known to react with nucleophiles like ethyl cyanoacetate. This suggests that this compound would similarly react with amines, thiols, alcohols, and piperazine (B1678402) derivatives to yield the corresponding substituted products.
These reactions typically proceed under mild conditions, often requiring a base to deprotonate the nucleophile or to scavenge the HCl byproduct. The versatility of this reaction allows for the synthesis of a large library of compounds by varying the nucleophilic partner.
Table 1: Plausible Nucleophilic Substitution Reactions
| Nucleophile | Reagent Example | Product Type |
|---|---|---|
| Primary/Secondary Amine | R¹R²NH | 2-((R¹R²N)methyl)thieno[3,2-d]pyrimidine |
| Thiol | RSH | 2-((RS)methyl)thieno[3,2-d]pyrimidine |
| Alcohol/Phenol | ROH/ArOH | 2-((RO)methyl)thieno[3,2-d]pyrimidine |
| Piperazine | Piperazine | 2-(Piperazin-1-ylmethyl)thieno[3,2-d]pyrimidine |
Impact on Structure-Activity Relationships through Derivatization
The 2-(chloromethyl) group is a key synthetic handle for modifying the thieno[3,2-d]pyrimidine scaffold to investigate structure-activity relationships (SAR). By introducing a variety of substituents, researchers can probe the steric, electronic, and hydrogen-bonding requirements of biological targets. Studies on related thieno[3,2-d]pyrimidine derivatives have shown that modifications at various positions on the ring system can significantly influence biological activity, such as antiproliferative and kinase inhibitory effects mdpi.comnih.gov. For example, SAR studies have indicated that the presence of a chlorine atom at the C4-position is crucial for the cytostatic activity of some derivatives nih.gov. The ability to easily derivatize the 2-position via the chloromethyl intermediate allows for fine-tuning of a compound's pharmacological profile.
Reactivity of Other Halogen Substituents (e.g., at Position 4)
Halogen atoms placed directly on the pyrimidine (B1678525) ring of the thieno[3,2-d]pyrimidine core, particularly at the 4-position, exhibit distinct reactivity, enabling further diversification of the scaffold through both nucleophilic substitution and metal-catalyzed cross-coupling reactions.
Displacement by N-, S-, and O-Nucleophiles
A chlorine atom at the C4-position of the thieno[3,2-d]pyrimidine ring is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is driven by the electron-withdrawing nature of the adjacent nitrogen atoms in the pyrimidine ring. A wide array of nucleophiles can displace the 4-chloro substituent.
O-Nucleophiles : Alkoxides, such as sodium methanolate or ethanolate, readily displace the 4-chloro group to form 4-alkoxy derivatives. Similarly, substituted phenols can be used in the presence of a base like potassium carbonate to yield 4-aryloxy compounds researchgate.net.
S-Nucleophiles : Thiophenols react under basic conditions to afford 4-(arylthio)thieno[3,2-d]pyrimidines researchgate.net.
N-Nucleophiles : Various amines, including ammonia, primary and secondary aliphatic amines, and amino acids, can be used to introduce nitrogen-based substituents at the 4-position researchgate.net.
Table 2: Nucleophilic Aromatic Substitution at the C4-Position
| Nucleophile | Reagent/Conditions | Product | Reference |
|---|---|---|---|
| Methanolate | NaOMe, 60 °C | 4-Methoxy derivative | researchgate.net |
| Phenol | ArOH, K₂CO₃, 130 °C | 4-Aryloxy derivative | researchgate.net |
| Thiophenol | ArSH, K₂CO₃, 30 °C | 4-Arylthio derivative | researchgate.net |
| Aliphatic Amine | RNH₂, Base, Reflux | 4-(Alkylamino) derivative | researchgate.net |
Utility in Palladium-Catalyzed Coupling Reactions
Halogenated thieno[3,2-d]pyrimidines are excellent substrates for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-nitrogen bonds. These reactions have been successfully applied to introduce diverse aryl, alkynyl, and amino groups onto the scaffold.
Suzuki-Miyaura Coupling : This reaction couples a halogenated (e.g., bromo or chloro) thienopyrimidine with an aryl or heteroaryl boronic acid to form a C-C bond.
Sonogashira Coupling : Terminal alkynes can be coupled with halogenated thienopyrimidines to introduce alkynyl substituents.
Buchwald-Hartwig Amination : This C-N cross-coupling reaction allows for the arylation of amines using a halogenated thienopyrimidine substrate, providing access to derivatives that may be difficult to synthesize via traditional SNAr reactions.
These coupling reactions have been particularly useful for modifying the 6-position of the thieno[3,2-d]pyrimidin-4(3H)-one scaffold, demonstrating the broad utility of this methodology for creating chemical diversity researchgate.net.
Oxidation and Reduction Reactions of the Thieno[3,2-d]pyrimidine Core
The thieno[3,2-d]pyrimidine core itself can undergo oxidation and reduction reactions, although this area is less explored than substitutions. The reactivity is generally dictated by the individual characteristics of the fused thiophene (B33073) and pyrimidine rings.
Due to its lower aromaticity compared to benzene, the pyrimidine ring is relatively susceptible to reduction. Treatment with reducing agents like sodium borohydride can lead to the formation of tetrahydropyrimidine derivatives researchgate.net.
Conversely, the thiophene ring is susceptible to oxidation at the sulfur atom. In related thienopyridine systems, oxidation can lead to the formation of the corresponding S-oxides or S,S-dioxides (sulfones) using various oxidizing agents nih.govacs.org. It is plausible that the thieno[3,2-d]pyrimidine core would undergo similar oxidation at the sulfur atom under controlled conditions. Furthermore, alkyl groups attached to the pyrimidine ring can be oxidized to carboxylic acids using strong oxidizing agents like KMnO₄ researchgate.net. These transformations provide another avenue for the functionalization of the core scaffold.
Functionalization for Combinatorial Library Synthesis and Chemical Diversity Generation
The thieno[3,2-d]pyrimidine scaffold is a key pharmacophore in medicinal chemistry, owing to its structural similarity to purine (B94841) bases. The generation of chemical libraries based on this scaffold is a critical strategy for the discovery of new therapeutic agents. This compound, in particular, serves as a versatile starting material for such endeavors. Its chloromethyl group at the 2-position is a reactive electrophilic handle, primed for nucleophilic substitution reactions. This inherent reactivity allows for the systematic introduction of a wide array of chemical moieties, facilitating the exploration of the chemical space around the core structure to establish structure-activity relationships (SAR).
The strategic functionalization of this compound is central to creating combinatorial libraries, which are large collections of structurally related compounds. These libraries are synthesized in a systematic and parallel manner, enabling the high-throughput screening of molecules to identify hits with desired biological activities. The development of thieno[3,2-d]pyrimidine derivatives for applications such as antimicrobials has demonstrated the utility of derivatization at the 2-position to modulate biological activity. acs.org
Introduction of Multiple Diversity Points
A key strategy in combinatorial chemistry is the introduction of multiple points of diversity on a central scaffold to maximize the chemical space explored. For the this compound core, the chloromethyl group represents the first and most direct point for introducing diversity (R¹). A vast library of derivatives can be generated by reacting the parent compound with various nucleophiles such as amines, thiols, alcohols, and carbanions.
This initial diversification can be represented by the general reaction scheme below:
Reaction Scheme for R¹ Diversity Point Introduction
(Image representation: A chemical diagram showing the thieno[3,2-d]pyrimidine ring with a -CH₂Cl group at position 2. An arrow points from a generic nucleophile "Nu-H" towards the carbon of the CH₂Cl group, and another arrow shows the chlorine atom leaving. The product shown is the thieno[3,2-d]pyrimidine ring with a -CH₂-Nu group at position 2.)
Further diversity can be achieved by modifying other positions on the thieno[3,2-d]pyrimidine ring system, creating secondary (R²) and tertiary (R³) diversity points. For instance, if the core scaffold contains other reactive handles, such as a chloro or bromo group at the 4- or 7-positions, these can be functionalized sequentially using different chemistries, such as Suzuki or Buchwald-Hartwig cross-coupling reactions or further nucleophilic aromatic substitutions (SNAr). researchgate.net This multi-vector diversification allows for the creation of a three-dimensional matrix of compounds from a single, versatile core structure.
The table below illustrates how a library can be expanded by introducing diversity at two distinct points on the scaffold.
| Core Scaffold | R¹ Building Block (via Nucleophilic Substitution at C2-CH₂) | R² Building Block (e.g., via SNAr at C4) | Resulting Library Compound Structure |
|---|---|---|---|
| 2-(Chloromethyl)-4-chloro-thieno[3,2-d]pyrimidine | Morpholine | Aniline | 2-(Morpholinomethyl)-N-phenyl-thieno[3,2-d]pyrimidin-4-amine |
| 2-(Chloromethyl)-4-chloro-thieno[3,2-d]pyrimidine | Piperidine | Aniline | N-Phenyl-2-(piperidin-1-ylmethyl)-thieno[3,2-d]pyrimidin-4-amine |
| 2-(Chloromethyl)-4-chloro-thieno[3,2-d]pyrimidine | Morpholine | 3-Chloroaniline | N-(3-Chlorophenyl)-2-(morpholinomethyl)-thieno[3,2-d]pyrimidin-4-amine |
| 2-(Chloromethyl)-4-chloro-thieno[3,2-d]pyrimidine | Piperidine | 3-Chloroaniline | N-(3-Chlorophenyl)-2-(piperidin-1-ylmethyl)-thieno[3,2-d]pyrimidin-4-amine |
Parallel Solution-Phase Synthesis Techniques
Parallel solution-phase synthesis is a highly effective method for the rapid generation of compound libraries. This technique combines the advantages of traditional solution-phase chemistry (e.g., straightforward monitoring and purification) with the high-throughput nature of combinatorial approaches. It is particularly well-suited for the derivatization of the this compound scaffold.
In a typical workflow, a stock solution of the this compound starting material is dispensed into an array of reaction vessels (e.g., a 96-well plate). Subsequently, solutions of diverse building blocks (the nucleophiles for the R¹ position) are added to each individual well. The reactions are then allowed to proceed simultaneously under controlled conditions. This parallel approach enables the synthesis of dozens or even hundreds of distinct compounds in the same timeframe it would take to synthesize a single analogue using traditional methods. researchgate.netnih.gov
The purification of the resulting library can also be streamlined. Techniques such as solid-phase extraction (SPE), preparative high-performance liquid chromatography (HPLC), or simple trituration and filtration are often employed in a parallel format to isolate the final products in sufficient purity for biological screening. researchgate.net The synthesis of a focused 72-membered library of 7-arylthieno[3,2-d]pyrimidin-4-amine analogues demonstrates the power of parallel solution-phase synthesis for this heterocyclic system, achieving good yields and high purities. researchgate.net
The table below outlines a representative parallel synthesis workflow for creating a library from this compound.
| Step | Action | Description | Example |
|---|---|---|---|
| 1 | Array Preparation | A solution of the core scaffold is dispensed into each well of a multi-well plate. | 100 µL of 0.1 M this compound in DMSO is added to each well of a 96-well plate. |
| 2 | Building Block Addition | A unique building block solution is added to each well. | 100 µL of a 0.12 M solution of a unique amine (e.g., Amine A to Well A1, Amine B to Well A2) is added. |
| 3 | Reaction | The plate is sealed and incubated under optimal reaction conditions (e.g., heating, shaking). | The plate is heated at 60°C for 12 hours. |
| 4 | Workup & Purification | The reactions are quenched, and products are purified in a parallel format. | Parallel solid-phase extraction (SPE) is used to remove excess reagents and byproducts. |
| 5 | Analysis & Storage | The purity and identity of the compounds are confirmed (e.g., by LC-MS), and the library is prepared for screening. | Compounds are analyzed by LC-MS, and final products are stored as solutions in DMSO. |
Computational and Theoretical Studies on 2 Chloromethyl Thieno 3,2 D Pyrimidine and Its Derivatives
Molecular Docking Investigations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in understanding the binding characteristics of thieno[3,2-d]pyrimidine (B1254671) derivatives with their biological targets.
Molecular docking studies have been employed to predict the binding modes and affinities of thieno[3,2-d]pyrimidine derivatives for various protein kinases, which are enzymes that play a crucial role in cell signaling and are often implicated in diseases like cancer. google.com For instance, a series of 2,7-disubstituted-thieno[3,2-d]pyrimidine derivatives were designed as focal adhesion kinase (FAK) inhibitors. nih.gov Docking simulations revealed that these compounds could mimic the bioactive conformation of known kinase inhibitors. nih.gov The predicted binding affinities from these studies often correlate well with experimentally determined inhibitory concentrations (IC50 values). nih.gov
In another study, new thieno[2,3-d]pyrimidine-based compounds were investigated for their potential as anticancer agents. researchgate.net Molecular docking suggested a strong binding affinity for cyclin-dependent kinase 2 (CDK-2), with one derivative showing a binding affinity of -9.6 kcal/mol, indicating its potential as a potent inhibitor. researchgate.net
The following table summarizes the predicted binding affinities of selected thieno[3,2-d]pyrimidine derivatives against their respective targets as reported in the literature.
| Derivative Class | Target Protein | Predicted Binding Affinity (kcal/mol) |
| 2,7-disubstituted-thieno[3,2-d]pyrimidines | Focal Adhesion Kinase (FAK) | Not explicitly stated in kcal/mol, but correlated with low IC50 values. nih.gov |
| Thieno[2,3-d]pyrimidine-based AIE systems | Cyclin-Dependent Kinase 2 (CDK-2) | -9.6 researchgate.net |
This table is interactive and can be sorted by column.
A critical outcome of molecular docking is the identification of key amino acid residues and interaction hotspots within the binding pocket of a target protein. For thieno[3,2-d]pyrimidine derivatives designed as FAK inhibitors, docking studies have elucidated the specific interactions that contribute to their inhibitory activity. nih.gov These interactions often include hydrogen bonds, hydrophobic interactions, and sometimes halogen bonds, which are crucial for stabilizing the ligand-protein complex.
Similarly, in the investigation of thieno[2,3-d]pyrimidines as potential anticancer agents, docking studies have identified the key residues in the binding sites of EGFR and PI3K, providing a rationale for their observed cytotoxic effects. nih.gov These insights are invaluable for the rational design of new derivatives with improved affinity and selectivity.
Quantitative Structure-Activity Relationship (QSAR) Analysis
QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds.
QSAR studies on thieno[3,2-d]pyrimidines have successfully correlated various molecular descriptors with their observed biological activities. For a series of thieno[3,2-d]pyrimidines with affinity for phosphodiesterase IV (PDE IV), 3D-QSAR models were developed using comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA). nih.gov These models demonstrated good correlative and predictive power, indicating a strong relationship between the structural features and the inhibitory activity against PDE IV. nih.gov
In a 2D-QSAR study on thieno[3,2-d]pyrimidines as cholesterol inhibitors, a statistically significant model was developed with a high correlation coefficient (r² = 0.8407), indicating a strong correlation between the selected descriptors and the cholesterol-lowering activity. researchgate.net
The predictive power of these QSAR models is often validated using a test set of molecules, with predictive r² values above 0.7 being considered robust. researchgate.net
QSAR analyses have highlighted the significant contribution of electronic and steric parameters to the biological activity of thieno[3,2-d]pyrimidine derivatives. In the 3D-QSAR study of PDE IV inhibitors, both CoMFA and CoMSIA models indicated the importance of steric and electrostatic fields in determining the binding affinities. nih.gov This suggests that the size, shape, and electronic distribution of the substituents on the thienopyrimidine core are critical for potent inhibition.
For cholesterol-inhibiting thieno[3,2-d]pyrimidines, 2D-QSAR revealed that specific descriptors like Quadrupole2 (an electronic descriptor) and T_2_Cl_7 (a topological descriptor) were major contributing factors to the biological activity. researchgate.net The 3D-QSAR models for the same series also confirmed that steric and electrostatic effects are primary determinants of binding affinities. researchgate.net
The following table provides an overview of the key parameters identified in QSAR studies of thieno[3,2-d]pyrimidine derivatives.
| QSAR Study | Biological Target | Key Contributing Parameters |
| 3D-QSAR of Thieno[3,2-d]pyrimidines | Phosphodiesterase IV (PDE IV) | Steric and Electrostatic Fields nih.gov |
| 2D/3D-QSAR of Thieno[3,2-d]pyrimidines | Cholesterol Inhibition | Electronic (Quadrupole2) and Steric Effects researchgate.net |
This table is interactive and can be sorted by column.
Allosteric Modulation Studies of Thienopyrimidine Scaffolds
Allosteric modulators are molecules that bind to a site on a receptor that is different from the primary (orthosteric) binding site, causing a conformational change that alters the receptor's activity. The thienopyrimidine scaffold has emerged as a novel framework for developing allosteric modulators.
Recent research has identified a thieno[2,3-d]pyrimidine (B153573) scaffold as a novel negative allosteric modulator (NAM) of the dopamine (B1211576) D2 receptor. nih.govacs.org This discovery was significant as this scaffold was not previously associated with dopaminergic ligands. nih.govacs.org Pharmacological validation confirmed the allosteric mode of action, demonstrating that these compounds act as NAMs of dopamine efficacy. nih.govacs.org
Further studies have explored the structural determinants of this allostery. It was found that specific structural moieties are crucial for functional affinity and negative cooperativity. nih.govvu.nl Functionalization at the 5- and 6-positions of the thienopyrimidine ring resulted in analogs with varying cooperativity profiles. nih.govvu.nl Subsequent modifications to this scaffold have yielded not only more potent NAMs but also, surprisingly, low-efficacy partial agonists. nih.gov This highlights the versatility of the thienopyrimidine core in generating compounds with diverse pharmacological profiles at the D2 receptor. nih.gov These studies underscore the potential of the thienopyrimidine scaffold in the design of novel allosteric modulators for various G protein-coupled receptors.
Analysis of Allosteric Ligand Action and Cooperativity with Endogenous Ligands
Research into thienopyrimidine derivatives has identified them as novel allosteric modulators for receptors such as the dopamine D2 receptor. nih.govvu.nl One study, initiated through virtual ligand screening, identified a thieno[2,3-d]pyrimidine scaffold as a negative allosteric modulator (NAM) of dopamine D2-like receptors. nih.gov This represented a new class of dopaminergic ligands. nih.govvu.nl
Pharmacological validation confirmed the allosteric mode of action, showing that these compounds act as NAMs of dopamine efficacy. nih.gov A key finding from these computational and pharmacological studies is that the degree of cooperativity with the endogenous ligand (dopamine) can be tuned through chemical modifications of the thienopyrimidine core. nih.govvu.nl Specifically, functionalization at the 5- and 6-positions of the thienopyrimidine ring was found to produce analogues with distinctly different cooperativity profiles. nih.gov
Through successive iterations based on these findings, researchers have developed analogues with significant improvements in both functional affinity and negative cooperativity with dopamine. nih.gov Some iterations led to a 10-fold enhancement in functional affinity. nih.gov Furthermore, the research identified a smaller, fragment-like core structure that retained robust negative cooperativity and low micromolar affinity, but with a markedly improved ligand efficiency. nih.gov
Another area of investigation involves thieno[2,3-d]pyrimidine-based positive allosteric modulators (PAMs) for the human Mas-related G protein-coupled receptor X1 (MRGPRX1), a target for pain treatment. nih.gov An iterative synthesis process, guided by screening, led to the discovery of potent and metabolically stable PAMs. nih.gov Similarly, thieno[2,3-d]-pyrimidine derivatives have been developed as PAMs of the Thyroid Stimulating Hormone (TSH) receptor, designed to enhance the receptor's response to endogenous TSH. rjeid.com
Table 1: Cooperativity Profiles of Thienopyrimidine Derivatives
| Thienopyrimidine Scaffold | Target Receptor | Modulator Type | Cooperativity Profile | Reference |
|---|---|---|---|---|
| Thieno[2,3-d]pyrimidine | Dopamine D2 Receptor | Negative Allosteric Modulator (NAM) | Demonstrates negative cooperativity with dopamine affinity and efficacy. Functionalization at 5- and 6-positions results in divergent cooperativity. | nih.govvu.nl |
| Thieno[2,3-d]pyrimidine | Human MRGPRX1 | Positive Allosteric Modulator (PAM) | Enhances receptor activation in the presence of the endogenous ligand. | nih.gov |
| Thieno[2,3-d]pyrimidine | TSH Receptor | Positive Allosteric Modulator (PAM) | Enhances the stimulatory effects of TRH on TH concentration and thyroid gene expression. | rjeid.com |
Mechanistic Insights and Investigational Biological Activity of 2 Chloromethyl Thieno 3,2 D Pyrimidine Analogues
Interaction with Specific Molecular Targets and Pathways
Derivatives of the 2-(chloromethyl)thieno[3,2-d]pyrimidine scaffold have been investigated for their interactions with a range of molecular targets, leading to the modulation of critical biological pathways implicated in various diseases.
While extensive research on kinase inhibition has been conducted on the isomeric thieno[2,3-d]pyrimidine (B153573) scaffold, particularly for targets like EGFR and HER2 nih.govnih.gov, studies on the thieno[3,2-d]pyrimidine (B1254671) core have revealed a distinct and potent inhibitory profile against other important enzyme classes.
Kinase Inhibition: Analogues of thieno[3,2-d]pyrimidine have been identified as potent inhibitors of several kinases.
Tpl2 Kinase: A series of thieno[3,2-d]pyrimidines were developed as inhibitors of Tpl2 (Tumor progression locus 2) kinase, a key enzyme in the MAP kinase signaling pathway. nih.gov These compounds demonstrated good selectivity and evidence of binding to the protein kinase was confirmed through Biacore studies. nih.gov
Janus Kinase 3 (JAK3): Thieno[3,2-d]pyrimidines featuring an acrylamide (B121943) pharmacophore have been synthesized as potent, covalent inhibitors of JAK3, a critical enzyme in hematopoietic cell signaling. nih.gov Compounds 9a and 9g from this series showed exceptionally strong inhibitory activity against JAK3 kinase, with IC50 values of 1.9 nM and 1.8 nM, respectively. nih.gov
General Kinase Screening: In some studies, halogenated thieno[3,2-d]pyrimidines were screened against a panel of twenty kinases. Surprisingly, these specific derivatives did not show inhibitory activity, suggesting that their observed antiproliferative effects may occur through different mechanisms. nih.gov
Other Enzyme Inhibition: The scaffold has also proven effective against other non-kinase enzymes.
Sirtuins: Thieno[3,2-d]pyrimidine-6-carboxamides have been discovered as potent pan-inhibitors of SIRT1, SIRT2, and SIRT3, which are NAD+ dependent deacetylases. nih.gov One notable compound, 11c , exhibited nanomolar potency against all three enzymes. Crystallographic studies revealed that the carboxamide group binds in the nicotinamide (B372718) C-pocket of the active site. nih.gov
17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2): Conformationally restricted thieno[3,2-d]pyrimidines were designed as inhibitors of 17β-HSD2, an enzyme involved in steroid metabolism. nih.gov
Viral Enzymes: A patent has described derivatives of thieno[3,2-d]pyrimidines for the potential treatment of viral infections, suggesting activity against viral enzymes. google.com
d-Dopachrome (B1263922) Tautomerase: While significant research into inhibitors of d-dopachrome tautomerase (also known as MIF2) has focused on the thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione scaffold nih.govnih.gov, the exploration of the thieno[3,2-d]pyrimidine isomer for this target is less documented in the reviewed literature.
| Compound/Series | Target Enzyme | Inhibitory Concentration (IC₅₀) | Reference |
|---|---|---|---|
| Thieno[3,2-d]pyrimidine Series | Tpl2 Kinase | Data not specified in abstract | nih.gov |
| Compound 9a | JAK3 | 1.9 nM | nih.gov |
| Compound 9g | JAK3 | 1.8 nM | nih.gov |
| Compound 11c | SIRT1 | 3.6 nM | nih.gov |
| SIRT2 | 2.7 nM | ||
| SIRT3 | 4.0 nM |
Investigations into receptor modulation by thienopyrimidine structures have primarily highlighted the therapeutic potential of the isomeric thieno[2,3-d]pyrimidine scaffold.
Dopamine (B1211576) D2 Receptor: A novel thieno[2,3-d]pyrimidine scaffold was identified as a negative allosteric modulator (NAM) of the D2-like dopamine receptors. nih.govnih.gov Extensive optimization of this scaffold led to analogues with improved affinity and enhanced negative cooperativity with dopamine. nih.gov Corresponding studies focusing on the thieno[3,2-d]pyrimidine core as a dopamine receptor modulator are not prominent in the existing literature.
Gonadotropin-Releasing Hormone (GnRH) Receptor: The thieno[2,3-d]pyrimidine-2,4-dione core has been extensively studied for its potent antagonism of the human GnRH receptor. nih.govnih.gov This has led to the development of orally bioavailable antagonists like Relugolix. researchgate.netresearchgate.net Similar extensive development of thieno[3,2-d]pyrimidine derivatives as GnRH receptor antagonists has not been a primary focus in the reviewed studies.
The inhibition of specific enzymes by thieno[3,2-d]pyrimidine analogues directly translates to the modulation of key cellular signaling pathways involved in cell growth, proliferation, and inflammation.
MAPK Pathway: The discovery of thieno[3,2-d]pyrimidines as potent Tpl2 kinase inhibitors directly implicates this scaffold in the modulation of the Mitogen-Activated Protein Kinase (MAPK) pathway. nih.gov Tpl2 is an essential upstream activator of MEK, which in turn activates ERK, a central node in MAPK signaling.
JAK-STAT Pathway: Potent JAK3 inhibitors based on the thieno[3,2-d]pyrimidine scaffold have been shown to effectively prevent the JAK3-STAT3 signaling cascade in B lymphoma cells. nih.gov This inhibition is a key mechanism behind the observed pro-apoptotic activity of these compounds. nih.gov
NF-κB Pathway: While studies on the related thieno[2,3-d]pyrimidine scaffold have shown modulation of NF-κB activation nih.gov, specific reports detailing the direct influence of this compound analogues on this pathway are less common in the surveyed literature.
Structure-Activity Relationship (SAR) Studies for this compound Derivatives
The this compound core is an excellent starting point for SAR studies due to the reactivity of the chloromethyl group, allowing for the introduction of diverse substituents at position 2. Furthermore, positions 4 and 6 of the bicyclic system have been identified as critical sites for modification to tune the biological activity and physicochemical properties of these compounds.
The chloromethyl group at the C2 position is a versatile chemical handle. It readily undergoes nucleophilic substitution, allowing for the synthesis of a wide array of derivatives.
Research has shown that this position is crucial for activity. For instance, in a study aimed at developing antimicrobials targeting Mycobacterium ulcerans, the 2-position of the thieno[3,2-d]pyrimidine core was explored extensively. biorxiv.org The initial hit compound, MMV688122, featured a 2-(6-methylpyridin-2-yl) group. Subsequent SAR studies revealed that moving the methyl group to the 4-position of the pyridine (B92270) ring, creating 2-(4-methylpyridin-2-yl)thieno[3,2-d]pyrimidine (MMV1578877), resulted in the most potent analogue with submicromolar activity. biorxiv.org This highlights the sensitivity of the biological activity to subtle structural changes at the C2-substituent. Another study focused on synthesizing derivatives via nucleophilic substitution at the 2-position using N-benzylamine, followed by the addition of various acyl and sulfonyl groups to explore potential antimicrobial activity against DNA gyrase. researchgate.net
Positions 4 and 6 have been shown to be pivotal for modulating the potency and selectivity of thieno[3,2-d]pyrimidine-based compounds.
Position 4: The nature of the substituent at C4 dramatically influences the biological profile. A study on the antiproliferative activities of halogenated thieno[3,2-d]pyrimidines indicated that a chlorine atom at the C4-position was essential for the observed biological activity. nih.gov This was demonstrated by synthesizing a 2,4-dichloro intermediate which then served as a precursor for various nucleophilic substitutions. nih.gov In another series of compounds targeting M. ulcerans, a pyrimidin-4-yl)amine group at the C4 position was a key feature of the most active compounds. biorxiv.org
Position 6: The C6 position has been a major focus for introducing diversity to achieve potent and selective enzyme inhibition.
In the development of PI3Kδ inhibitors, a detailed SAR study focused on piperazinone substituents at the 6-position of the thieno[3,2-d]pyrimidine core. nih.gov This led to the discovery that piperazinone-containing derivatives were more potent and selective for PI3Kδ compared to their piperazine (B1678402) counterparts. nih.gov
For sirtuin inhibitors, the 6-position was functionalized with a carboxamide group. The aliphatic portions of the substituents attached to this carboxamide extend through the substrate channel of the enzyme, and modifications here were crucial for improving physicochemical properties while maintaining high potency. nih.gov
| Position on Core | Substituent Type/Modification | Impact on Biological Activity | Reference |
|---|---|---|---|
| Position 2 | Transformation of chloromethyl group into various substituted pyridyl groups | Crucial for anti-mycobacterial activity; position of methyl on pyridine ring significantly alters potency. | biorxiv.org |
| Position 2 | Nucleophilic substitution with N-benzylamine followed by acylation/sulfonylation | Generates compounds with potential DNA gyrase inhibitory activity. | researchgate.net |
| Position 4 | Presence of a chlorine atom | Identified as necessary for antiproliferative activity in a specific series. | nih.gov |
| Position 4 | (Pyrimidin-4-yl)amine group | Key feature for potent anti-mycobacterial agents. | biorxiv.org |
| Position 6 | Piperazinone substituents | Led to potent and selective PI3Kδ inhibitors. | nih.gov |
| Position 6 | Carboxamide with aliphatic extensions | Crucial for potent pan-SIRT1/2/3 inhibition and improved drug-like properties. | nih.gov |
Role of Other Ring Modifications and Fused Systems on Activity
The thieno[3,2-d]pyrimidine scaffold is a versatile platform in medicinal chemistry, owing in part to its structural similarity to purines. nih.govresearchgate.net Modifications to this core structure, including the fusion of additional ring systems, have been extensively investigated to modulate biological activity. The nature of the five-membered ring fused to the pyrimidine (B1678525) is a critical determinant of efficacy. For instance, a comparative study between a 2,4-dichlorothieno[3,2-d]pyrimidine (B33283) and its corresponding 2,4-dichloropyrrolo[3,2-d]pyrimidine analogue revealed that the presence of the sulfur atom in the thiophene (B33073) ring enhances cytotoxic activity by a factor of 5 to 10. nih.gov
Further modifications involve fusing additional rings to the thieno[2,3-d]pyrimidine isomer, which can also provide insights applicable to the thieno[3,2-d]pyrimidine system. Attaching a cycloocta ring to form hexahydrocycloocta nih.govresearchgate.netthieno[2,3-d]pyrimidines has been explored, leading to derivatives with potent anticancer activity. nih.gov Similarly, the incorporation of a lipophilic cycloalkyl ring, such as a cyclohexyl group, into the thieno[2,3-d]pyrimidine structure has been associated with increased anticancer activity. researchgate.net
The addition of heterocyclic systems to the core scaffold is a common strategy. Fusing a 1,2,4-triazole (B32235) ring to the thieno[3,2-d]pyrimidin-4(3H)-one core has been shown to enhance cytotoxicity against cancer cell lines. nih.gov This approach builds on the established presence of the 1,2,4-triazole moiety in several anticancer medications. nih.gov Combining thieno[3,2-d]pyrimidines with other heterocycles or sulfa drugs is also being explored as a strategy to develop novel agents with enhanced antibacterial and antifungal properties. researchgate.net The fusion of a pyridine ring to create pyridothienopyrimidine derivatives has also yielded compounds with reported antimicrobial and anticancer properties. researchgate.net These examples underscore the principle that fusing additional ring systems to the thienopyrimidine core is a viable strategy for discovering and optimizing biologically active compounds. nih.govnih.govnih.gov
Investigational Biological Applications (Mechanistic and Target-Oriented Focus)
Basis of Anticancer Activity: Inhibition of Cancer Cell Growth and Proliferation in vitro
Analogues of this compound have demonstrated significant antiproliferative activity against a range of human cancer cell lines in vitro. nih.govnih.gov The thienopyrimidine scaffold is considered a bio-isostere of purine (B94841), making it an attractive framework for the design of agents that interfere with cellular processes involving purine metabolism and signaling. nih.govresearchgate.net
Halogenated thieno[3,2-d]pyrimidines, in particular, have shown inhibitory effects on the proliferation of various cancer cell lines, including murine lymphocytic leukemia (L1210), human acute lymphoblastic leukemia (CCRF-CEM), and cervical adenocarcinoma (HeLa). nih.govnih.gov Structure-activity relationship (SAR) studies have highlighted that a chlorine atom at the C4-position is crucial for this cytostatic activity. nih.govnih.gov Further studies on related thieno[2,3-d]pyrimidine derivatives have shown potent cytotoxicity against breast cancer (MCF-7), colon cancer (HCT-116), prostate cancer (PC-3), and liver cancer (HepG-2) cell lines. nih.govnih.govekb.egekb.eg For example, certain thieno[2,3-d] nih.govnih.govmdpi.comtriazolo[1,5-a]pyrimidine derivatives exhibited excellent potency against MCF-7 cells, with IC50 values superior to the standard drug doxorubicin. nih.gov
The antiproliferative mechanism often involves the induction of apoptosis, a form of programmed cell death. nih.govnih.gov Notably, some of the most active halogenated thieno[3,2-d]pyrimidines were found to induce apoptosis in leukemia L1210 cells. nih.govnih.gov
Table 1: In Vitro Antiproliferative Activity of Selected Thienopyrimidine Analogues
| Compound Type | Cell Line | Activity/Observation | Reference(s) |
|---|---|---|---|
| Halogenated thieno[3,2-d]pyrimidines | L1210, CCRF-CEM, HeLa | Antiproliferative activity observed. | nih.govnih.gov |
| 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one | MDA-MB-435 (Melanoma) | Cytotoxic activity with GP = -31.02%. | mdpi.com |
| Thieno[2,3-d] nih.govnih.govmdpi.comtriazolo[1,5-a]pyrimidines | MCF-7 (Breast) | Excellent potency, IC50 = 14.5 ± 0.30 μM. | nih.gov |
| Thieno[2,3-d]pyrimidine derivatives | HepG-2 (Liver) | Higher cytotoxic effects than reference standard. | nih.gov |
| Hexahydrocycloocta nih.govresearchgate.netthieno[2,3-d]pyrimidine derivative (9c) | T-47D, MDA-MB-468 (Breast) | Potent activity with GI50 = 0.495 and 0.568 μM. | nih.gov |
A primary mechanism through which thienopyrimidine derivatives exert their anticancer effects is the inhibition of protein kinases, particularly protein tyrosine kinases (PTKs). nih.govnih.gov These enzymes are crucial components of signaling pathways that regulate cell growth, differentiation, and survival; their dysregulation is a hallmark of many cancers. researchgate.netnih.gov The thienopyrimidine scaffold has been extensively used in the design of kinase inhibitors. nih.govresearchgate.net
Several specific kinase targets for thienopyrimidine analogues have been identified. Derivatives of thieno[2,3-d]pyrimidine have shown inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), a key target in non-small cell lung cancer and other malignancies. nih.govresearchgate.netsci-hub.se Some analogues have demonstrated more potent EGFR inhibition than the approved drug lapatinib. nih.gov Another critical pathway in cancer is the PI3K/AKT/mTOR pathway, and thienopyrimidine derivatives have been developed as inhibitors of PI3K (Phosphoinositide 3-kinase). nih.govsci-hub.se
Other kinases targeted by this class of compounds include:
Bruton's Tyrosine Kinase (BTK): 4,6-substituted thieno[3,2-d]pyrimidine derivatives have been designed as potent BTK inhibitors for potential use in treating B-cell malignancies and autoimmune disorders. researchgate.net
3-Phosphoinositide-Dependent Protein Kinase-1 (PDK1): Thieno[3,2-d]pyrimidin-4(3H)-one derivatives have been identified as inhibitors of PDK1, another component of the PI3K signaling pathway. nih.gov
Focal Adhesion Kinase (FAK): Thieno[3,2-d]pyrimidine derivatives have been designed as potent inhibitors of FAK, which is overexpressed in many cancers and promotes cell migration and proliferation. researchgate.net
Ataxia Telangiectasia Mutated and Rad3-Related (ATR) Kinase: Potent and selective inhibitors of ATR kinase, a key regulator of the DNA damage response, have been developed from a thieno[3,2-d]pyrimidine scaffold. nih.gov
FMS-like Tyrosine Kinase 3 (FLT3): Thieno[2,3-d]pyrimidine analogues have shown a promising inhibitory profile against FLT3, a receptor tyrosine kinase often mutated in acute myeloid leukemia. nih.gov
Interference with the cell cycle is another key mechanism of the anticancer activity of thienopyrimidine analogues. Several derivatives have been shown to induce cell cycle arrest, preventing cancer cells from completing the division process and proliferating. nih.govnih.govnih.gov
A common finding is the arrest of cancer cells in the G2/M phase of the cell cycle. nih.govnih.govnih.gov For example, a hexahydrocycloocta nih.govresearchgate.netthieno[3,2-e]triazolo[4,3-c]pyrimidine derivative was found to induce cell cycle arrest at the G2/M phase in MDA-MB-468 breast cancer cells. nih.gov Similarly, a thieno[3,2-d]pyrimidine derivative bearing a hydroxamic acid moiety caused G2/M cell cycle arrest in HCT-116 colon cancer cells. nih.gov This G2/M arrest is a common outcome for compounds that interfere with the mitotic spindle, such as tubulin inhibitors. nih.gov Indeed, mechanistic studies have confirmed that certain thieno[3,2-d]pyrimidine derivatives act as tubulin polymerization inhibitors, binding to the colchicine (B1669291) site and leading to G2/M phase arrest. nih.gov
Interestingly, some halogenated thieno[3,2-d]pyrimidines appear to induce apoptosis without causing a significant arrest in any specific phase of the cell cycle. nih.govnih.gov This suggests that while cell cycle disruption is a common mechanism for this class of compounds, alternative cell death pathways can also be activated. nih.gov
The structural features of certain thienopyrimidine derivatives suggest a potential for interacting with and damaging DNA. The presence of a highly electrophilic center, such as a carbon atom attached to a chlorine at the C4 position, led to the hypothesis that these compounds might act as DNA alkylating agents. nih.gov However, studies on some of these compounds did not show the typical cell-cycle arrest associated with significant DNA damage, suggesting that if this mechanism occurs, it may not be the primary mode of action or may trigger apoptosis through a cell-cycle-independent pathway. nih.gov
A more defined link to DNA-related processes comes from the inhibition of kinases involved in the DNA Damage Response (DDR). As mentioned, thieno[3,2-d]pyrimidine derivatives have been developed as potent inhibitors of ATR kinase, a critical protein that signals the presence of DNA damage and orchestrates cellular responses. nih.gov By inhibiting ATR, these compounds can induce synthetic lethality in cancers that have other defects in their DDR pathways. nih.gov
Furthermore, the pyrimidine ring itself is a component of DNA. Some pyrimidine derivatives, when exposed to UV light, can undergo photochemical reactions to form dimers, which are a form of DNA lesion. wikipedia.org Research into thieno[3,4-d]pyrimidin-4(3H)-thione, an isomer of the core scaffold, has shown it can act as a photosensitizer, efficiently generating reactive oxygen species upon irradiation. rsc.orgrsc.org This suggests a potential, albeit distinct, mechanism where thienopyrimidine derivatives could be developed to induce DNA damage in a controlled manner as part of photodynamic therapy. rsc.org
Anti-Infective Properties: Mechanistic Basis for Activity against Microorganisms
In addition to their anticancer potential, thieno[3,2-d]pyrimidine analogues and related isomers have been investigated for their anti-infective properties, demonstrating activity against both fungal and bacterial pathogens. nih.govresearchgate.netresearchgate.net The structural resemblance to purines suggests these compounds may interfere with essential metabolic pathways in microorganisms. researchgate.net
Halogenated thieno[3,2-d]pyrimidines have exhibited selective activity against pathogenic fungi, particularly clinical strains of Cryptococcus neoformans. nih.govnih.gov Some derivatives also show weak activity against Gram-positive bacteria such as Bacillus subtilis. nih.gov The mechanism for this antifungal activity is still under investigation but is a promising area for the development of new therapeutic agents. nih.gov
In the antibacterial realm, thieno[2,3-d]pyrimidinedione derivatives have shown potent activity against a wide array of multi-drug resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate S. aureus (VISA), vancomycin-resistant S. aureus (VRSA), and vancomycin-resistant enterococci (VRE). nih.gov While the exact mechanism of action for these specific compounds is not fully elucidated, a potential target for thieno[3,2-d]pyrimidine derivatives in bacteria is DNA gyrase. researchgate.nettheaspd.com Molecular docking studies have identified derivatives that are predicted to bind effectively to the DNA gyrase B subunit, an essential enzyme for bacterial DNA replication, suggesting a mechanistic basis for their antibacterial effects. researchgate.nettheaspd.com
Table 2: Investigational Anti-Infective Activity of Thienopyrimidine Analogues
| Compound Type | Target Microorganism(s) | Potential Mechanism/Observation | Reference(s) |
|---|---|---|---|
| Halogenated thieno[3,2-d]pyrimidines | Cryptococcus neoformans | Selective antifungal activity (55-99% growth inhibition). | nih.govnih.gov |
| Halogenated thieno[3,2-d]pyrimidines | Bacillus subtilis | Weak antibacterial activity. | nih.gov |
| Thieno[2,3-d]pyrimidinediones | MRSA, VISA, VRSA, VRE | Potent activity (MIC 2–16 mg/L) against resistant Gram-positive bacteria. | nih.gov |
| Thieno[3,2-d]pyrimidine derivatives | Bacteria (general) | Potential inhibition of DNA gyrase B subunit. | researchgate.nettheaspd.com |
| Pyridothienopyrimidine derivatives | Bacteria and Fungi | Reported antimicrobial properties. | researchgate.net |
Antibacterial and Antifungal Mechanisms
Thieno[3,2-d]pyrimidine derivatives have demonstrated notable antibacterial and antifungal properties, with mechanisms often linked to the inhibition of essential microbial enzymes. researchgate.nettheaspd.com
Recent studies have focused on designing these compounds as inhibitors of DNA gyrase, a type II topoisomerase crucial for bacterial DNA replication, transcription, and repair. researchgate.nettheaspd.comresearchgate.net By targeting the B subunit of DNA gyrase (GyrB), these analogues can disrupt bacterial cell division and survival. Molecular docking studies of novel thieno[3,2-d]pyrimidine derivatives have identified compounds with strong binding affinities to the ATP-binding site of GyrB. theaspd.comresearchgate.net Key interactions often involve hydrogen bonding with conserved residues such as Asp73 and Thr165, as well as hydrophobic interactions within the binding pocket, effectively inhibiting the enzyme's activity. researchgate.nettheaspd.com
For instance, a series of N-benzyl-substituted thieno[3,2-d]pyrimidine derivatives were synthesized and evaluated against the DNA gyrase B subunit. Several of these compounds exhibited high binding affinities, suggesting their potential as potent DNA gyrase inhibitors for combating multidrug-resistant bacterial infections. researchgate.nettheaspd.comresearchgate.net
In addition to antibacterial effects, certain halogenated thieno[3,2-d]pyrimidines have exhibited selective antifungal activity. nih.gov While the precise mechanism is still under investigation, it is believed that these compounds interfere with fungal cellular processes, potentially through mechanisms distinct from their antibacterial action. The flexibility and specific substitutions on the thieno[2,3-d]pyrimidinedione scaffold, a related isomer, have been shown to be critical for potent activity against multidrug-resistant Gram-positive bacteria, including MRSA and VRE, although the exact molecular target remains to be elucidated. nih.gov
Table 1: Investigational Antibacterial Thieno[3,2-d]pyrimidine Derivatives and their Target
| Compound Series | Target Enzyme | Key Interactions | Potential Application | Reference(s) |
|---|---|---|---|---|
| N-benzylthieno[3,2-d]pyrimidin-2-amine derivatives | DNA Gyrase B Subunit | Hydrogen bonding with THR165, ASN46; Hydrophobic interactions with ILE78/PRO79 | Treatment of resistant bacterial infections | researchgate.nettheaspd.com |
| Halogenated thieno[3,2-d]pyrimidines | Not fully elucidated | N/A | Antifungal agents | nih.gov |
| Thieno[2,3-d]pyrimidinediones | Not fully elucidated | N/A | Treatment of multidrug-resistant Gram-positive bacteria (MRSA, VRE) | nih.gov |
Antiviral Activity via Inhibition of Essential Viral Enzymes
The structural analogy of thienopyrimidines to purines makes them promising candidates for antiviral drug development. researchgate.net The primary mechanism explored for their antiviral action is the inhibition of essential viral enzymes, particularly the RNA-dependent RNA polymerase (RdRp), which is vital for the replication of many RNA viruses. nih.gov
By mimicking natural nucleosides, thienopyrimidine analogues can act as chain terminators or induce lethal mutagenesis during viral RNA synthesis. nih.gov When incorporated into the growing viral RNA chain by RdRp, these analogues can halt further elongation or introduce errors that lead to a non-functional viral genome. nih.gov
Research has shown that pyrimidine biosynthesis inhibitors can work synergistically with nucleoside analogues like remdesivir (B604916) and molnupiravir (B613847) to combat viruses such as SARS-CoV-2. nih.gov By limiting the intracellular pool of natural pyrimidines, these inhibitors may enhance the uptake and incorporation of the antiviral nucleoside analogues, thereby increasing their efficacy. nih.gov This suggests a potential dual-pronged antiviral strategy involving thienopyrimidine derivatives, which could both directly inhibit viral enzymes and modulate the cellular environment to favor the action of other antiviral agents. researchgate.netnih.gov Patents have been filed for specific thieno[3,2-d]pyrimidine derivatives for the treatment of viral infections, underscoring their potential in this therapeutic area. google.com
Antiparasitic Activity (e.g., Antimalarial Mechanisms)
Thieno[3,2-d]pyrimidine analogues have emerged as potent agents against Plasmodium parasites, the causative agents of malaria. nih.gov Their mechanism of action has been investigated, particularly against both the blood (erythrocytic) and liver (hepatic) stages of the parasite's life cycle. nih.govresearchgate.net
A key area of research is based on the structure of Gamhepathiopine, a 2-tert-butylaminothieno[3,2-d]pyrimidin-4(3H)-one, which is active against both sexual and asexual stages of the parasite. nih.govresearchgate.net Modifications at the C4 position of the thienopyrimidine core have led to the identification of analogues with improved activity profiles. nih.gov For example, a chloro-analogue of Gamhepathiopine demonstrated good activity against the chloroquine-resistant K1 strain of P. falciparum and enhanced activity against the hepatic stages of P. berghei compared to the parent compound. nih.govresearchgate.net
The antimalarial mechanism of some quinoline-based drugs, like chloroquine, involves the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole. scienceopen.com The parasite digests hemoglobin, releasing toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin. Drugs that inhibit this process lead to a buildup of toxic heme, killing the parasite. scienceopen.com It is plausible that thienopyrimidine derivatives, particularly those with structural similarities to quinolines, may share this mechanism of action. nih.govscienceopen.com
Table 2: Antiplasmodial Activity of 4-Substituted Thieno[3,2-d]pyrimidine Analogues
| Compound | Substitution at C4 | Activity against P. falciparum (Erythrocytic Stage) | Activity against P. berghei (Hepatic Stage) | Reference(s) |
|---|---|---|---|---|
| Gamhepathiopine | Carbonyl | Active | Active | nih.gov |
| Chloro-analogue | Chlorine | Good activity (EC₅₀ in submicromolar range) | Better activity than Gamhepathiopine | nih.govresearchgate.net |
| Iodo-analogue | Iodine | Similar activity to Gamhepathiopine | Not specified | nih.gov |
Anti-inflammatory Action and Pathway Modulation
Analogues of this compound have shown significant anti-inflammatory properties, primarily through the modulation of key signaling pathways involved in the inflammatory response. nih.govdocumentsdelivered.com Their action involves the suppression of pro-inflammatory mediators and the inhibition of the signaling cascades that lead to their production.
A hallmark of inflammation is the overproduction of inflammatory mediators, including nitric oxide (NO) and cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins (e.g., IL-1β, IL-6). nih.govnih.gov Thieno[3,2-d]pyrimidine derivatives have been identified as potent inhibitors of NO production in stimulated macrophages. nih.govdocumentsdelivered.com Certain compounds were found to have a potent effect against NO release, with some showing an inhibition rate of over 97% at a 10 μM concentration. nih.gov This inhibitory effect on NO production is a key indicator of anti-inflammatory potential. nih.gov
In addition to curbing NO, these analogues can also reduce the secretion of pro-inflammatory cytokines. nih.govnih.gov Studies on other anti-inflammatory heterocyclic compounds have shown a significant reduction in the levels of TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, suggesting a similar mechanistic action for thienopyrimidine derivatives. nih.govnih.gov
The production of high levels of NO during inflammation is catalyzed by inducible nitric oxide synthase (iNOS). nih.gov Similarly, cyclooxygenase-2 (COX-2) is an inducible enzyme responsible for the synthesis of prostaglandins, another key mediator of inflammation. nih.gov The improper upregulation of both iNOS and COX-2 is associated with the pathophysiology of inflammatory disorders. nih.gov
Thieno[3,2-d]pyrimidine derivatives have been specifically designed and discovered as potent iNOS inhibitors. nih.govdocumentsdelivered.com The mechanism of some of these compounds involves interfering with the stability and formation of the active dimeric form of the iNOS enzyme. nih.gov By suppressing the expression and activity of iNOS and COX-2, these compounds effectively cut down the production of key inflammatory molecules. nih.govnih.gov
The expression of iNOS, COX-2, and pro-inflammatory cytokines is largely controlled by upstream signaling pathways, most notably the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. nih.govnih.gov The activation of these pathways in macrophages by inflammatory stimuli like LPS is a critical step in initiating the inflammatory cascade. nih.govnih.gov
Anti-inflammatory phytochemicals and heterocyclic compounds often exert their effects by inhibiting these signaling pathways. nih.govnih.gov The mechanism involves preventing the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα), which otherwise releases NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. nih.govnih.govfrontiersin.org Furthermore, these compounds can suppress the phosphorylation of key MAPK family members, including JNK, ERK, and p38. nih.govnih.gov Since the MAPK pathway can, in turn, activate the NF-κB pathway, its inhibition provides another layer of anti-inflammatory control. nih.gov Therefore, a primary anti-inflammatory mechanism of thieno[3,2-d]pyrimidine analogues is the prevention of NF-κB and MAPK signaling, which leads to the downstream suppression of inflammatory mediators. nih.govnih.govnih.gov
Antihyperlipidemic Mechanisms via Molecular Target Interactions
The potential of this compound analogues and related isomers as antihyperlipidemic agents has been explored through computational studies investigating their interactions with key molecular targets involved in lipid metabolism. A notable in-silico study focused on the compound 2-chloromethyl-5,6,7,8-tetrahydrobenzo(b)thieno[2,3-d]pyrimidin-4(3H)-one (LM-1554), a thieno[2,3-d]pyrimidine analogue, to elucidate its mechanism of action. nih.gov This investigation utilized docking experiments to assess the binding affinity of LM-1554 with several proteins implicated in hyperlipidemia, including Niemann Pick C1 Like1 Protein (NPC1L1), ATP Citrate (B86180) Lyase (ACL), Lanosterol 14α-Demethylase (LDM), and Squalene (B77637) Synthase (SqS). nih.gov
The primary mechanism of action for some thienopyrimidine analogues appears to be the inhibition of cholesterol absorption in the gastrointestinal tract. nih.gov Pharmacokinetic studies on LM-1554 revealed poor absorption from the gastrointestinal tract, suggesting that its antihyperlipidemic activity is localized to this area. nih.gov This was further supported by findings that the compound was effective when administered orally but not parenterally. nih.gov
Interaction with Niemann Pick C1 Like1 Protein (NPC1L1)
Docking studies have indicated that the Niemann Pick C1 Like1 Protein (NPC1L1) is a significant molecular target for thienopyrimidine analogues. nih.gov NPC1L1 is a key protein in the absorption of dietary and biliary cholesterol in the intestines. The interaction of LM-1554 with NPC1L1 was found to be particularly favorable when compared to its interactions with other lipid metabolism-related targets. nih.gov
The computational analysis of the binding of LM-1554 to NPC1L1 revealed specific interactions with amino acid residues within the protein's active site. These interactions are crucial for the potential inhibitory activity of the compound.
Table 1: Docking Parameters of LM-1554 with NPC1L1
| Parameter | Value |
| Docking Score (kcal/mol) | -8.65 |
| Interacting Amino Acid Residues | PHE 213, GLY 214, SER 215, ILE 216, THR 217 |
Data sourced from a docking study on the thieno[2,3-d]pyrimidine analogue, LM-1554. nih.gov
Binding to Enzymes Involved in Lipid Metabolism (e.g., ATP Citrate Lyase, Lanosterol 14α-Demethylase, Squalene Synthase)
In addition to NPC1L1, the interaction of thienopyrimidine analogues with enzymes directly involved in the cholesterol biosynthesis pathway has been investigated to understand their potential antihyperlipidemic effects. nih.gov
ATP Citrate Lyase (ACL)
ATP Citrate Lyase is a crucial enzyme in the synthesis of fatty acids and cholesterol. nih.gov It catalyzes the conversion of citrate to acetyl-CoA, a fundamental building block for these lipids. nih.gov The docking study with LM-1554 showed a binding interaction with ACL, suggesting a possible mechanism of action through the inhibition of this enzyme.
Lanosterol 14α-Demethylase (LDM)
Lanosterol 14α-demethylase is a cytochrome P450 enzyme that plays a vital role in the later stages of cholesterol biosynthesis. nih.gov It is responsible for the demethylation of lanosterol, a key step in the pathway. The in-silico analysis demonstrated that LM-1554 can bind to the active site of LDM.
Squalene Synthase (SqS)
Squalene synthase catalyzes the first committed step in cholesterol synthesis, the conversion of farnesyl pyrophosphate to squalene. nih.gov Inhibition of this enzyme is a known strategy for lowering cholesterol levels. nih.gov The docking experiments indicated an interaction between LM-1554 and squalene synthase.
Table 2: Docking Parameters of LM-1554 with Lipid Metabolism Enzymes
| Molecular Target | Docking Score (kcal/mol) | Interacting Amino Acid Residues |
| ATP Citrate Lyase (ACL) | -6.83 | GLY 759, SER 760, ASN 761, HIS 762 |
| Lanosterol 14α-Demethylase (LDM) | -7.42 | ALA 314, GLY 315, THR 318, MET 508 |
| Squalene Synthase (SqS) | -7.15 | TYR 171, PHE 189, LEU 211, MET 219 |
Data sourced from a docking study on the thieno[2,3-d]pyrimidine analogue, LM-1554. nih.gov
These computational findings suggest that while the primary antihyperlipidemic mechanism of action for certain thienopyrimidine analogues may be the inhibition of cholesterol absorption via NPC1L1, they also show potential for interacting with and possibly inhibiting key enzymes in the cholesterol biosynthesis pathway. nih.gov
Future Directions in 2 Chloromethyl Thieno 3,2 D Pyrimidine Research
Exploration of Novel and Sustainable Synthetic Pathways
The synthesis of thieno[3,2-d]pyrimidine (B1254671) derivatives has traditionally been achieved by constructing the pyrimidine (B1678525) ring onto a pre-existing thiophene (B33073) core or vice-versa. researchgate.netnih.gov Future efforts will likely concentrate on developing more efficient, cost-effective, and environmentally benign synthetic methodologies.
Key areas for exploration include:
Microwave-Assisted Synthesis: This technique has been shown to significantly reduce reaction times and improve yields for thieno[2,3-d]pyrimidine (B153573) derivatives and can be more broadly applied to the [3,2-d] isomer. nih.govscielo.br
One-Pot, Multi-Component Reactions: Designing reactions where multiple starting materials react in a single step to form complex thienopyrimidine derivatives can enhance efficiency and reduce waste. researchgate.netresearchgate.net
Flow Chemistry: Continuous flow processes offer advantages in terms of safety, scalability, and process control, representing a significant step towards sustainable large-scale production.
Catalytic C-H Activation: Direct functionalization of the thienopyrimidine core through C-H activation/arylation offers a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials. nih.gov
Advanced Derivatization Strategies for Enhanced Target Selectivity and Potency
The 2-(chloromethyl) group is a reactive handle that allows for extensive derivatization. Research has demonstrated that substitutions at various positions on the thieno[3,2-d]pyrimidine scaffold are critical for biological activity. researchgate.net Future strategies will focus on more sophisticated derivatization to fine-tune the interaction of these compounds with their biological targets.
Promising derivatization approaches include:
Structure-Guided Design: Utilizing X-ray crystallography data of ligand-target complexes to design derivatives that form optimal interactions. For example, crystal structures of thieno[3,2-d]pyrimidines bound to tubulin or sirtuins have provided detailed insights into their binding modes, guiding the synthesis of more potent inhibitors. nih.govacs.org
Hybrid Molecule Synthesis: Combining the thienopyrimidine scaffold with other pharmacophores to create hybrid molecules with dual or enhanced activity. This has been explored by creating hybrids with moieties like diaryl urea (B33335) or triazoles to target kinases and other cancer-related pathways. nih.gov
Introduction of Conformationally Restricted Analogues: Locking the molecule into a specific, biologically active conformation can improve binding affinity and selectivity. This has been applied in the development of 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2) inhibitors. nih.gov
The following table summarizes key structure-activity relationship (SAR) findings for thieno[3,2-d]pyrimidine derivatives, providing a foundation for future design strategies.
| Target Class | Scaffold Position | Favorable Substituents | Impact |
| Kinase Inhibitors | 4-position | Diaryl urea moiety | Potent antitumor activity against various cell lines. google.com |
| Tubulin Inhibitors | General Scaffold | Heterocyclic fused pyrimidines | Potent antiproliferative activity (IC50 ~1 nM), overcomes multidrug resistance. nih.gov |
| SIRT Inhibitors | 6-position | Carboxamide | Critical for potent pan-SIRT1/2/3 inhibition. acs.org |
| h-NTPDase Inhibitors | 4 & 7-positions | N-benzyl-N-methylamine (4) & Phenyl (7) | Selective inhibition of specific isozymes (h-NTPdase1). nih.gov |
Deeper Elucidation of Specific Molecular Mechanisms of Action
While many thieno[3,2-d]pyrimidine derivatives have shown potent biological effects, particularly as anticancer agents, their precise molecular mechanisms are often not fully understood. researchgate.netmdpi.com Future research must move beyond phenotypic screening to identify and validate the specific molecular targets and pathways modulated by these compounds.
Key objectives include:
Target Identification and Validation: Employing chemical proteomics, affinity chromatography, and genetic approaches to identify the direct binding partners of active compounds.
Crystallographic Studies: Obtaining X-ray co-crystal structures of compounds bound to their targets is crucial for understanding the precise molecular interactions and confirming the mechanism of action, as successfully demonstrated for tubulin and SIRT3 inhibitors. nih.govacs.org
Pathway Analysis: Using transcriptomics and metabolomics to understand the downstream cellular effects following target engagement. Studies have begun to use metabolomics to confirm the inhibition of pathways like de novo purine (B94841) biosynthesis. nih.govnih.gov
Development of Targeted Molecular Probes and Chemical Tools for Biological Research
Potent and selective thieno[3,2-d]pyrimidine derivatives can be converted into valuable chemical tools to study complex biological processes. The development of these probes is a significant future direction that can facilitate broader biological research beyond direct therapeutic applications.
Future development in this area includes:
Covalent Probes: Incorporating reactive "warheads" into the scaffold can create covalent inhibitors that permanently label their target protein, facilitating target identification and validation.
Fluorescent Probes: Attaching a fluorescent dye to a selective inhibitor allows for visualization of the target protein's localization and dynamics within living cells.
Affinity-Based Probes: Immobilizing a thienopyrimidine ligand on a solid support can be used for affinity purification of its binding partners from cell lysates.
Application of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. mednexus.orgnih.govfrontiersin.org These computational tools can be powerfully applied to the 2-(chloromethyl)thieno[3,2-d]pyrimidine scaffold.
Future applications include:
Predictive Modeling: Training ML models on existing SAR data to predict the biological activity and physicochemical properties of virtual compounds before their synthesis. nih.govmdpi.com This can prioritize the synthesis of candidates with the highest probability of success.
De Novo Design: Using generative AI models to design entirely new thienopyrimidine derivatives with desired properties, potentially exploring chemical space not yet considered by medicinal chemists.
High-Throughput Virtual Screening: Employing AI to rapidly screen vast virtual libraries of thienopyrimidine derivatives against structural models of biological targets to identify promising hits. nih.gov
Comprehensive Investigation of Structure-Metabolism Relationships for Analogues
Understanding a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties is critical for its development. Future research must systematically investigate how structural modifications to the thieno[3,2-d]pyrimidine core influence its metabolic fate.
Key areas for investigation are:
Metabolite Identification: Using techniques like mass spectrometry to identify the metabolites of lead compounds generated by liver microsomes or in vivo models.
Metabolic Stability Assays: Systematically evaluating the stability of a series of analogues in the presence of metabolic enzymes to guide the design of more metabolically robust compounds.
Pharmacokinetic Profiling: Conducting in vivo studies for the most promising compounds to determine key pharmacokinetic parameters such as bioavailability, half-life, and clearance. researchgate.net Some thienopyrimidine derivatives have already been profiled for ADMET and toxicity properties, providing a starting point for more extensive studies. nih.gov
Q & A
Q. What are the common synthetic routes for 2-(chloromethyl)thieno[3,2-d]pyrimidine derivatives?
Methodological Answer: The synthesis of this compound derivatives typically involves:
- Reductive amination : Reacting aldehyde intermediates with amines using sodium cyanoborohydride (NaBH3CN) at pH 6.0, yielding derivatives with 57–87% efficiency (e.g., 6-arylaminomethyl compounds) .
- Cyclization : Heating 3-amino-4-cyano-2-thiophenecarboxamides in formic acid to form thieno[3,2-d]pyrimidin-4-ones, followed by chlorination with oxalyl chloride/DMF .
- Oxidation : Using Dess-Martin periodinane (DMP) to oxidize hydroxymethyl intermediates to aldehydes with 91% yield, critical for subsequent functionalization .
Q. How is the structural conformation of this compound confirmed?
Methodological Answer: Structural validation employs:
- NMR Spectroscopy : 1H and 13C NMR identify substituent positions. For example, thieno[3,2-d]pyrimidine protons resonate at δ 8.70–8.85 ppm (pyrimidine ring) and δ 7.30–7.50 ppm (thiophene ring) .
- X-ray Crystallography : Resolves dihedral angles (e.g., 69.49° and 79.05° between benzene and thienopyrimidine rings) and planar conformations (RMSD < 0.02 Å) .
- IR Spectroscopy : Confirms functional groups (e.g., C=O stretches at 1650–1700 cm⁻¹ for pyrimidinones) .
Q. What purification techniques are effective for these compounds?
Methodological Answer:
- Column Chromatography : Silica gel with eluents like ethyl acetate/hexane (1:3) removes unreacted starting materials .
- Recrystallization : Methanol or ethanol recrystallizes high-melting-point derivatives (>300°C) .
- pH-Controlled Precipitation : Adjusting pH to 6.0 during reductive amination minimizes byproduct formation .
Advanced Research Questions
Q. How do substituent modifications impact biological activity in thieno[3,2-d]pyrimidine derivatives?
Methodological Answer: Structure-activity relationship (SAR) studies reveal:
- C-6 Fluorination : Introducing difluoromethyl groups enhances mTOR inhibition (IC50 < 50 nM) by improving hydrophobic interactions with the kinase domain .
- Arylaminomethyl Groups : Electron-withdrawing substituents (e.g., Cl, OMe) on the phenyl ring increase dihydrofolate reductase (DHFR) inhibition (Ki = 0.8–1.2 µM) .
- C-4 Chlorination : Improves metabolic stability and bioavailability in CDK7 inhibitors .
Q. Table 2. Substituent Effects on Biological Activity
| Substituent Position | Modification | Biological Target | Effect on Activity | Reference |
|---|---|---|---|---|
| C-6 | Difluoromethyl | mTOR | IC50 ↓ 50% | |
| C-4 | Chlorine | CDK7 | Metabolic stability ↑ | |
| C-6 | 4-Chlorophenyl | DHFR | Ki ↓ 0.8 µM |
Q. How can researchers resolve contradictory data in synthesis optimization?
Methodological Answer: Discrepancies arise from reaction conditions (e.g., oxidation agents):
- Statistical Analysis : Compare yields using CAN (ceric ammonium nitrate) vs. DMP (Dess-Martin periodinane). DMP achieves 91% yield due to superior water tolerance .
- Design of Experiments (DOE) : Vary temperature, solvent, and catalyst loading to identify optimal conditions (e.g., methanol vs. xylene in cyclization) .
- Mechanistic Studies : Use NMR to track intermediates (e.g., imine formation in reductive amination) and adjust pH to stabilize reactive species .
Q. What in vitro models and protocols assess the biological activity of these derivatives?
Methodological Answer:
- Cancer Cell Lines : MCF-7 (breast), HCT116 (colon), and A549 (lung) cells treated with derivatives (IC50 assays) .
- Enzyme Inhibition Assays :
- Protocol Optimization : Use 10% FBS in DMEM for cell viability assays and 0.1% DMSO as a vehicle control to avoid solvent toxicity .
Q. How are computational methods integrated into the design of thieno[3,2-d]pyrimidine derivatives?
Methodological Answer:
- Molecular Docking : AutoDock Vina predicts binding poses with mTOR (PDB: 4JSV) and CDK7 (PDB: 5UJ2), guiding fluoromethyl substitutions at C-6 .
- QSAR Models : Correlate logP values with cytotoxicity (e.g., lower logP improves solubility for DHFR inhibitors) .
- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to validate crystallographic data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
